molecular formula C19H18N2OS B2795612 1-(indolin-1-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone CAS No. 536701-76-5

1-(indolin-1-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone

Cat. No. B2795612
M. Wt: 322.43
InChI Key: VZSLXHKEDDEFMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

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Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity with other substances, its stability, and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (such as melting point, boiling point, solubility, and density) and chemical properties (such as acidity or basicity, reactivity, and redox potential).


Scientific Research Applications

Antibacterial and Antifungal Activities

Researchers have synthesized novel 1H-indole derivatives, including structures similar to the compound , demonstrating significant antimicrobial and antifungal activities. These compounds were tested against various bacterial strains (e.g., Escherichia coli, Bacillus subtilis) and fungi (Aspergillus niger, Candida albicans), showing promising results which could lead to the development of new antibacterial and antifungal agents (Letters in Applied NanoBioScience, 2020).

Anticonvulsant Properties

A study on indole derivatives, including compounds structurally related to "1-(indolin-1-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone," found significant anticonvulsant activity. These derivatives were synthesized and tested in maximal electroshock and subcutaneous pentylenetetrazole models, showing potential as anticonvulsant agents, which could contribute to the development of new treatments for epilepsy (European journal of medicinal chemistry, 2014).

Anti-oxidant and Anti-microbial Agents

The synthesis and characterization of novel chalcone derivatives, including compounds with the indole moiety, have shown excellent anti-oxidant and anti-microbial activities. These findings suggest potential applications in creating antioxidant-rich pharmaceuticals and antimicrobial agents, contributing to health and disease management (Beni-Suef University Journal of Basic and Applied Sciences, 2016).

Anti-inflammatory and Analgesic Activity

Studies on novel 1-(1H-indol-1-yl)ethanone derivatives have explored their computational effects on the COX-2 enzyme and tested their in vivo analgesic and anti-inflammatory activities. This research indicates the potential for these compounds to be developed into new nonsteroidal anti-inflammatory drugs (NSAIDs), offering alternatives for pain and inflammation management (Letters in Drug Design & Discovery, 2022).

Safety And Hazards

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Future Directions

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Please consult with a professional chemist or a relevant expert for accurate information. This analysis is a general approach and may not apply to all compounds.


properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS/c1-13-19(15-7-3-4-8-16(15)20-13)23-12-18(22)21-11-10-14-6-2-5-9-17(14)21/h2-9,20H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZSLXHKEDDEFMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)SCC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(indolin-1-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone

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